(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid
Description
(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid is a chiral small molecule characterized by a dibenzo[b,d]furan core substituted with a nitro group at the 7-position and a sulfonamido linkage at the 2-position. The nitro group confers electron-withdrawing properties, while the sulfonamido group facilitates hydrogen bonding, both of which influence solubility, reactivity, and target binding .
Properties
Molecular Formula |
C21H16N2O7S |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(2S)-2-[(7-nitrodibenzofuran-2-yl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H16N2O7S/c24-21(25)18(10-13-4-2-1-3-5-13)22-31(28,29)15-7-9-19-17(12-15)16-8-6-14(23(26)27)11-20(16)30-19/h1-9,11-12,18,22H,10H2,(H,24,25)/t18-/m0/s1 |
InChI Key |
HVFZXQGCNOESNX-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a dibenzofuran moiety with a nitro group and a sulfonamide functional group. The synthesis typically involves nitration and sulfonation reactions of dibenzofuran, followed by amide formation. The general synthetic route can be outlined as follows:
- Nitration : Dibenzofuran is treated with fuming nitric acid to introduce the nitro group.
- Sulfonation : The resulting nitrodibenzo compound undergoes sulfonation using chlorosulfonic acid.
- Amidation : The sulfonyl chloride derivative is reacted with an appropriate amine to form the sulfonamide.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The nitro and sulfonamide groups facilitate hydrogen bonding and other interactions that can modulate protein function.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, high-throughput screening has identified related dibenzofuran derivatives as effective inhibitors against Lactate Dehydrogenase, an enzyme critical for tumor metabolism .
Antitumor Activity
Studies have shown that compounds similar to this compound possess antitumor activity. One study reported that certain derivatives displayed cytotoxic effects against various tumor cell lines, indicating potential for cancer therapy .
Case Studies
-
In Vitro Studies : A series of in vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines with varying degrees of potency, suggesting it could serve as a lead compound for further development in cancer therapeutics.
Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HeLa (Cervical) 8.0 A549 (Lung) 15.0 - Mechanistic Studies : Detailed mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Safety Profile
Preliminary safety assessments indicate that this compound exhibits a favorable safety profile in non-cancerous cell lines, which is crucial for its development as a therapeutic agent .
Comparison with Similar Compounds
Dibenzofuran Derivatives vs. Dibenzoazepines
The compound in , (2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]propanamide, shares a dibenzo[b,d]azepin core but differs in heteroatom arrangement (azepine vs. furan). The fluorinated biphenyl group in may improve metabolic stability compared to the nitro group in the target compound, which could enhance electrophilic reactivity .
Sulfonamido vs. Carboxamido Linkages
describes a compound with a benzofuran-6-carbonyl-tetrahydroisoquinoline carboxamido group. While both compounds feature sulfonamide/carboxamide linkages, the target compound’s sulfonamido group provides stronger hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides vs. ~15–17 for carboxamides). This difference impacts solubility and target interactions, particularly in biological environments .
Substituent Effects: Nitro vs. Halogenated Groups
The nitro group at the 7-position in the target compound contrasts with halogenated substituents in analogs like the 5-chloro and 5-bromo isobenzofuranones in . Nitro groups are stronger electron-withdrawing groups than halogens, which could increase electrophilicity and influence reactivity in nucleophilic aromatic substitution or redox processes. Halogens, however, may enhance lipophilicity and membrane permeability .
Physicochemical Properties
The target compound’s phenylpropanoic acid moiety suggests moderate water solubility, comparable to derivatives in (e.g., fluorosulfonyl phenylpropanoic acid). However, the nitro group may reduce solubility relative to fluorinated analogs. The sulfonamido group’s acidity (pH-dependent ionization) could align with formulation requirements described in (pH 3.5–7.0) for stability and deliverable volume .
Data Table: Key Comparisons
Preparation Methods
Synthetic Routes and Methodological Frameworks
Core Scaffold Construction: Nitration and Sulfonation of Dibenzofuran
The dibenzo[b,d]furan core is functionalized through sequential nitration and sulfonation. Nitration at the 7-position is achieved using fuming nitric acid (HNO₃, 90%) in concentrated sulfuric acid (H₂SO₄) at 0–5°C for 2 hours, yielding 7-nitrodibenzo[b,d]furan with >85% regioselectivity. Subsequent sulfonation at the 2-position employs chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) under reflux (40°C, 4 hours), generating the sulfonyl chloride intermediate.
Table 1: Reaction Conditions for Core Functionalization
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (1:3 v/v) | 0–5°C | 2 h | 87% |
| Sulfonation | ClSO₃H (2.5 eq) in DCM | 40°C | 4 h | 78% |
Sulfonamide Coupling with Chiral Amino Acid Derivatives
The sulfonyl chloride intermediate reacts with (S)-3-phenylpropanoic acid derivatives to establish the stereocenter. Two approaches dominate:
Method A: Direct Amidation
The sulfonyl chloride (1.2 eq) is treated with (S)-2-amino-3-phenylpropanoic acid (1.0 eq) in tetrahydrofuran (THF) under nitrogen, with triethylamine (TEA, 2.5 eq) as a base. The reaction proceeds at −20°C for 12 hours, achieving 68% yield after recrystallization (ethanol/water).
Method B: Chiral Auxiliary-Mediated Synthesis
A Ni(II) complex of a Schiff base derived from β-alanine and (S)-2-(N,N-benzylprolylamino)benzophenone is used to induce asymmetry. The sulfonyl chloride reacts with the chiral auxiliary at 25°C for 24 hours, followed by acidic hydrolysis (6M HCl, 60°C, 6 hours) to yield the (S)-configured product with 92% enantiomeric excess (ee).
Table 2: Comparison of Coupling Methods
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 68% | 75% |
| Enantiomeric Excess | Not reported | 92% |
| Purification | Recrystallization | Column chromatography |
Optimization Strategies for Industrial Scalability
Solvent and Temperature Effects
THF and dimethylformamide (DMF) were compared for the amidation step. DMF increased reaction rates (8 hours vs. 12 hours in THF) but reduced ee by 15% due to racemization at elevated temperatures. Low-temperature conditions (−20°C) in THF preserved stereochemical integrity.
Analytical Characterization and Validation
Spectroscopic Profiling
Industrial and Environmental Considerations
Waste Management
Sulfonation generates HCl gas, necessitating scrubbing with NaOH solutions. Nitration waste (nitric acid residues) is neutralized with CaCO₃ before disposal.
Cost Analysis
Method B’s chiral auxiliary adds $120–150 per gram to production costs, making Method A more economical for non-enantioselective applications.
Q & A
Basic: What are the established synthetic routes for (S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves:
- Sulfonamide Coupling : Reacting 7-nitrodibenzo[b,d]furan-2-sulfonyl chloride with (S)-3-phenylpropanoic acid derivatives under basic conditions (e.g., using triethylamine in anhydrous THF). Temperature control (0–5°C) minimizes side reactions .
- Nitration : If the nitro group is introduced post-coupling, mixed acid (HNO₃/H₂SO₄) at controlled temperatures (≤30°C) ensures regioselectivity on the dibenzofuran ring .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) improves purity. Yield optimization requires inert atmospheres (N₂/Ar) and stoichiometric monitoring via TLC/HPLC .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves sulfonamide NH (~10–12 ppm) and aromatic protons. DEPT-135 confirms quaternary carbons .
- X-ray Diffraction (XRD) : Single-crystal XRD (Mo-Kα radiation) determines absolute configuration and hydrogen-bonding networks, critical for validating stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion) and nitro group presence via isotopic patterns .
Advanced: How can enantiomeric purity be ensured during synthesis, and what chiral resolution techniques are effective?
Methodological Answer:
- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-metal complexes) during sulfonamide formation .
- Chiral Chromatography : HPLC with amylose- or cellulose-based columns (e.g., Chiralpak®) separates enantiomers. Mobile phases like hexane/isopropanol (90:10) resolve diastereomeric impurities .
- Circular Dichroism (CD) : Verifies optical activity by comparing experimental CD spectra to computational predictions (TD-DFT) .
Advanced: How do structural modifications (e.g., nitro group position) impact biological activity, and how can researchers validate these effects?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with nitro groups at alternate positions (e.g., 4-nitro vs. 7-nitro) and compare bioactivity in assays (e.g., enzyme inhibition, cytotoxicity) .
- Computational Docking : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with targets (e.g., kinases, receptors). Focus on nitro group’s electrostatic contributions to binding affinity .
- In Vitro Validation : Use fluorescence polarization or SPR to measure binding constants (Kd) and correlate with SAR trends .
Advanced: How should researchers address contradictory data in crystallographic or spectroscopic analyses?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine XRD with solid-state NMR to resolve discrepancies in bond lengths or torsion angles. For example, XRD may suggest planar nitro groups, while ¹⁵N NMR reveals dynamic behavior .
- Dynamic Light Scattering (DLS) : Check for polymorphism or amorphous content if XRD patterns mismatch simulated data .
- Theoretical Modeling : DFT calculations (B3LYP/6-31G*) optimize geometry and predict vibrational spectra (IR/Raman) to reconcile experimental peaks .
Basic: What are the recommended storage conditions and stability profiles for this compound?
Methodological Answer:
- Storage : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation. Desiccants (silica gel) mitigate hygroscopicity .
- Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect decomposition (e.g., nitro reduction or sulfonamide hydrolysis) .
Advanced: What strategies mitigate side reactions during nitro group introduction or sulfonamide coupling?
Methodological Answer:
- Nitration Optimization : Use acetyl nitrate (AcONO₂) in acetic anhydride for milder conditions, reducing over-nitration. Monitor via in-situ FTIR for nitro group formation .
- Protecting Groups : Temporarily protect the amino acid’s carboxyl group (e.g., as a methyl ester) during sulfonylation to prevent self-condensation .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing decomposition during exothermic steps like sulfonyl chloride reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
